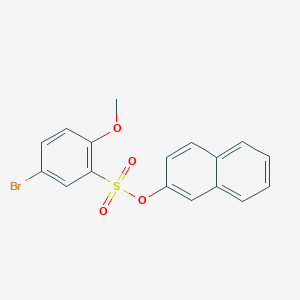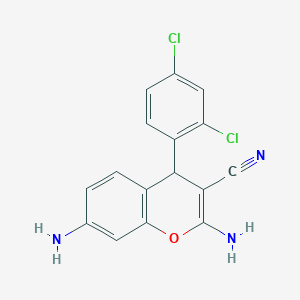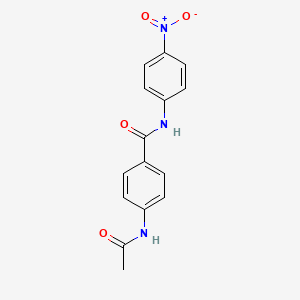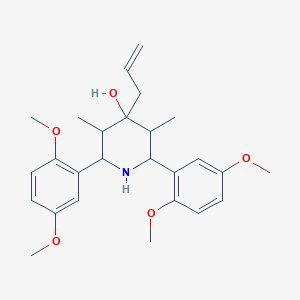![molecular formula C18H13ClN2O2 B5106065 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule inhibitor that has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). Inhibition of these enzymes leads to the suppression of various pro-inflammatory cytokines and the activation of various tumor suppressor genes, resulting in anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation, leading to an improvement in cognitive function.
実験室実験の利点と制限
One of the main advantages of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations is its poor solubility in water, which can limit its application in in vivo studies. Furthermore, more research is needed to fully understand its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide. One of the main directions is to optimize its pharmacokinetics and pharmacodynamics to enhance its therapeutic potential. Furthermore, more research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic application. In addition, more preclinical and clinical studies are needed to evaluate its safety and efficacy in treating various diseases. Finally, more research is needed to develop novel formulations to improve its solubility and bioavailability in vivo.
Conclusion:
In conclusion, 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is a promising chemical compound with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a potential candidate for treating various diseases. However, more research is needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in treating various diseases.
合成法
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base catalyst to form a chalcone intermediate. The chalcone intermediate is then reacted with pyridine-3-amine in the presence of a coupling agent to form the final product. This method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has been extensively studied for its potential therapeutic properties. It has shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has also been shown to suppress the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis. Furthermore, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-3-13(4-6-14)17-9-7-16(23-17)8-10-18(22)21-15-2-1-11-20-12-15/h1-12H,(H,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKACWQEVURNCF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105984.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)


![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)

